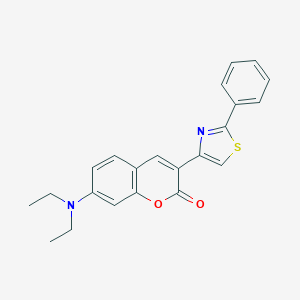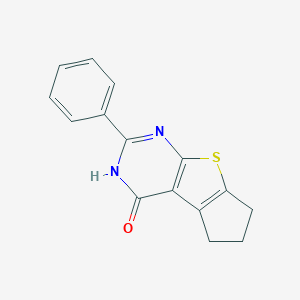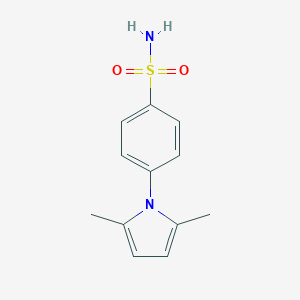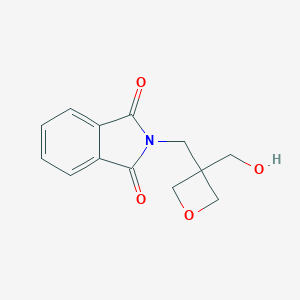
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one, also known as DAPTA, is a small molecule that has attracted significant attention in scientific research due to its unique properties. DAPTA is a fluorescent compound that has been widely used as a tool for studying protein-protein interactions, as well as for the development of biosensors and diagnostic assays.
作用機序
The mechanism of action of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves the selective binding of the compound to specific proteins. This binding can lead to a variety of biochemical and physiological effects, depending on the protein being targeted.
Biochemical and Physiological Effects:
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects, depending on the protein being targeted. For example, 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been shown to inhibit the binding of HIV-1 Env to CD4, which can prevent viral entry into host cells. 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has also been shown to inhibit the formation of amyloid fibrils, which are associated with a variety of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one in lab experiments is its selectivity for specific proteins. This allows researchers to study the interactions between proteins in a highly specific manner. However, one limitation of using 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is its relatively high cost compared to other fluorescent compounds.
将来の方向性
There are many potential future directions for the use of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one in scientific research. One area of focus is the development of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one-based biosensors and diagnostic assays for the detection of other viral infections, such as Zika virus and Ebola virus. Another area of focus is the development of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one could be used as a tool for studying the interactions between other proteins, including those involved in cancer and autoimmune diseases.
合成法
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one can be synthesized using a variety of methods, including the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with diethylamine, followed by the addition of 7-hydroxy-2H-chromen-2-one. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
科学的研究の応用
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been widely used in scientific research due to its ability to selectively bind to a variety of proteins, including the HIV-1 envelope glycoprotein (Env). This has led to the development of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one-based biosensors and diagnostic assays for the detection of HIV-1. 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has also been used as a tool for studying protein-protein interactions, including the interactions between Env and its cellular receptor, CD4.
特性
CAS番号 |
88735-57-3 |
|---|---|
分子式 |
C22H20N2O2S |
分子量 |
376.5 g/mol |
IUPAC名 |
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C22H20N2O2S/c1-3-24(4-2)17-11-10-16-12-18(22(25)26-20(16)13-17)19-14-27-21(23-19)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3 |
InChIキー |
YKNIIMNCTBQZSP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4 |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)

![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)



